Cas no 4033-39-0 (L-2,3-Diaminopropionicacid)
L-2,3-Diaminopropionicacid Chemical and Physical Properties
Names and Identifiers
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- (S)-2,3-Diaminopropanoic acid
- L-2,3-DIAMINOPROPIONIC ACID
- (2S)-2,3-Diaminopropionic acid
- (S)-2,3-Diaminopropionic acid
- [S,(+)]-2,3-Diaminopropionic acid
- 2,3-diamino-L-propionic acid
- H-Dap-OH
- L-2,3-diaminopropanoic acid
- L-2,3-Diaminopropion
- L-Dap
- Propionicacid, 2,3-diamino-, L- (8CI)
- L-2,3-Diaminopropionicacid
- L-Diaminopropanoic acid
- L-a,b-Diaminopropionic acid
- L-b-Aminoalanine
- NSC 115849
- (2S)-2,3-diaminopropanoate
- L-2,3-Diaminopropanoate
- L-.ALPHA.,.BETA.-DIAMINOPROPIONIC ACID
- CHEBI:16303
- SCHEMBL297184
- (+)-2,3-diaminopropionic acid
- 2,3-diamino-propionic acid
- UNII-JE1TUV83JA
- beta-Aminoalanine
- HY-113379
- AKOS006238127
- diaminopropanoic acid
- 2_3-DIAMINOPROPIONATE
- LMFA01100051
- Q17097143
- 3-amino-L-alanine
- CS-0062336
- EN300-97940
- NSC-115849
- (S)-2,3-diaminopropanoate
- 2(S),3-diamino-propionic acid
- C03401
- JE1TUV83JA
- 2(S),3-Diaminopropanoic acid
- 2S,3-diamino-propionic acid
- NS00071600
- L-2,3-Diaminopropionate
- 4033-39-0
- DTXSID80193328
- 2,3-Diaminopropionic acid, (+)-
- BS-28157
- A825059
- J-506910
- (2S)-2,3-diaminopropanoic acid
- CHEMBL103247
- L-.BETA.-AMINOALANINE
- PECYZEOJVXMISF-REOHCLBHSA-N
- L-Alanine, 3-amino-
- 1ST170586
-
- MDL: MFCD09265268
- Inchi: 1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1
- InChI Key: PECYZEOJVXMISF-REOHCLBHSA-N
- SMILES: OC([C@H](CN)N)=O
Computed Properties
- Exact Mass: 104.05864
- Monoisotopic Mass: 104.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -4.3
- Topological Polar Surface Area: 89.3A^2
Experimental Properties
- Density: 1.294
- Boiling Point: 325.6°Cat760mmHg
- Flash Point: 150.7°C
- Refractive Index: 1.522
- PSA: 89.34
- LogP: -0.24240
L-2,3-Diaminopropionicacid Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
L-2,3-Diaminopropionicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L271005-250mg |
L-2,3-Diaminopropionicacid |
4033-39-0 | 250mg |
$ 200.00 | 2022-06-04 | ||
| TRC | L271005-500mg |
L-2,3-Diaminopropionicacid |
4033-39-0 | 500mg |
$ 325.00 | 2022-06-04 | ||
| TRC | L271005-1000mg |
L-2,3-Diaminopropionicacid |
4033-39-0 | 1g |
$ 515.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45586-100mg |
2,3-Diaminopropionic acid |
4033-39-0 | 98% | 100mg |
¥534.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7335-5 mg |
L-2,3-Diaminopropionic acid |
4033-39-0 | 98.00% | 5mg |
¥228.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7335-50 mg |
L-2,3-Diaminopropionic acid |
4033-39-0 | 98.00% | 50mg |
¥912.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7335-100 mg |
L-2,3-Diaminopropionic acid |
4033-39-0 | 98.00% | 100MG |
¥1368.00 | 2022-04-26 | |
| Chemenu | CM361185-50mg |
(2S)-2,3-diaminopropanoic acid |
4033-39-0 | 95%+ | 50mg |
$233 | 2022-06-11 | |
| Chemenu | CM361185-100mg |
(2S)-2,3-diaminopropanoic acid |
4033-39-0 | 95%+ | 100mg |
$346 | 2022-06-11 | |
| Enamine | EN300-97940-0.05g |
(2S)-2,3-diaminopropanoic acid |
4033-39-0 | 95% | 0.05g |
$20.0 | 2024-05-21 |
L-2,3-Diaminopropionicacid Suppliers
L-2,3-Diaminopropionicacid Related Literature
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Fumitaka Kudo,Akimasa Miyanaga,Tadashi Eguchi Nat. Prod. Rep. 2014 31 1056
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Meng Yao Zhang,Hyunjun Yang,Gloria Ortiz,Michael J. Trnka,Nektaria Petronikolou,Alma L. Burlingame,William F. DeGrado,Danica Galoni? Fujimori Chem. Sci. 2022 13 6599
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Nils Preu?ke,Widukind Moormann,Katrin Bamberg,Matthias Lipfert,Rainer Herges,Frank D. S?nnichsen Org. Biomol. Chem. 2020 18 2650
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?ukasz Szyrwiel,József S. Pap,?ukasz Szczukowski,Zsolt Kerner,Justyna Brasuń,Bartosz Setner,Zbigniew Szewczuk,Wies?aw Malinka RSC Adv. 2015 5 56922
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5. The interaction of DL-2,3-diaminopropionic acid and its methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 3562
Additional information on L-2,3-Diaminopropionicacid
L-2,3-Diaminopropionic Acid (CAS No. 4033-39-0): An Overview and Recent Advances
L-2,3-Diaminopropionic acid (CAS No. 4033-39-0) is a unique amino acid with significant potential in various fields of biotechnology and pharmaceutical research. This compound, also known as L-Dap, is characterized by its distinctive chemical structure, which includes two amino groups on a three-carbon chain. The versatility of L-2,3-Diaminopropionic acid has made it a subject of extensive study in recent years, particularly in the areas of peptide synthesis, drug development, and biological applications.
The chemical structure of L-2,3-Diaminopropionic acid is represented by the formula C3H9N2O2. Its molecular weight is 107.11 g/mol, and it is a white crystalline solid at room temperature. The compound is highly soluble in water and can be readily dissolved in various organic solvents. These properties make it an ideal candidate for use in a wide range of chemical and biological applications.
In the field of peptide synthesis, L-2,3-Diaminopropionic acid has gained attention due to its ability to form stable peptide bonds with other amino acids. This property is particularly useful in the synthesis of peptides with specific biological activities, such as antimicrobial peptides and hormone analogs. Recent studies have shown that peptides containing L-Dap exhibit enhanced stability and bioavailability compared to their natural counterparts. For example, a study published in the Journal of Peptide Science demonstrated that peptides incorporating L-2,3-Diaminopropionic acid showed improved resistance to proteolytic degradation, making them more suitable for therapeutic applications.
The potential of L-2,3-Diaminopropionic acid in drug development has also been explored extensively. One notable application is in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. The presence of two amino groups in L-Dap allows for the formation of prodrugs with enhanced solubility and reduced toxicity. A recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of a prodrug containing L-2,3-Diaminopropionic acid, which demonstrated improved pharmacokinetic properties and reduced side effects compared to the parent drug.
Beyond its use in peptide synthesis and drug development, L-2,3-Diaminopropionic acid has also been investigated for its potential biological activities. Research has shown that this compound can modulate various cellular processes, including protein folding and signal transduction. For instance, a study published in the Journal of Biological Chemistry found that L-Dap can enhance the expression of certain genes involved in stress response pathways, suggesting its potential as a therapeutic agent for conditions characterized by oxidative stress.
In addition to its direct biological effects, L-2,3-Diaminopropionic acid has been used as a building block for the synthesis of more complex molecules with diverse applications. One such application is in the development of chiral catalysts for asymmetric synthesis. The chiral nature of L-Dap makes it an excellent starting material for the preparation of enantiomerically pure compounds, which are crucial for many pharmaceutical and fine chemical products.
The safety profile of L-2,3-Diaminopropionic acid has also been evaluated extensively. Studies have shown that this compound is generally well-tolerated at low concentrations and does not exhibit significant toxicity or mutagenicity. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety.
In conclusion, L-2,3-Diaminopropionic acid (CAS No. 4033-39-0) is a versatile compound with a wide range of applications in biotechnology and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for use in peptide synthesis, drug development, and biological studies. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific endeavors.
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